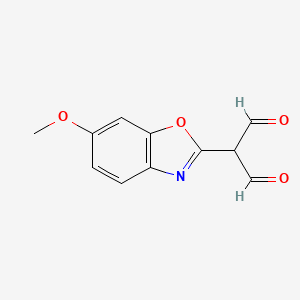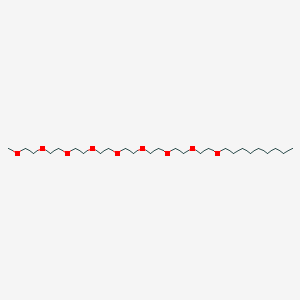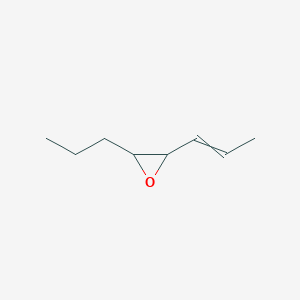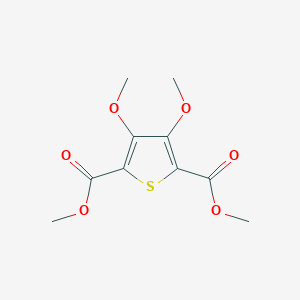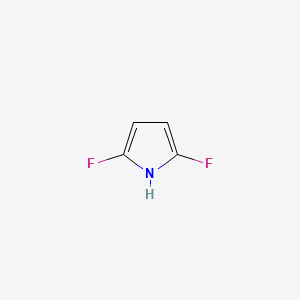
Glycidyl silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycidyl silane is a versatile organosilane compound characterized by the presence of both an epoxy group and a silane group. This unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in numerous industrial and scientific applications. This compound is commonly used as a coupling agent, adhesion promoter, and surface modifier in various materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glycidyl silane can be synthesized through several methods. One common approach involves the reaction of an epoxide with a silane compound. For example, (3-glycidyloxypropyl)trimethoxysilane can be prepared by reacting glycidol with trimethoxysilane in the presence of a catalyst . The reaction typically occurs under mild conditions, such as room temperature, and can be completed within a few hours.
Industrial Production Methods
In industrial settings, this compound is often produced through a sol-gel process. This method involves the hydrolysis and condensation of silane precursors, such as tetraethyl orthosilicate, in the presence of glycidol . The resulting product is a hybrid material with both organic and inorganic components, which can be further processed to obtain pure this compound.
Análisis De Reacciones Químicas
Types of Reactions
Glycidyl silane undergoes various chemical reactions, including:
Hydrosilylation: This compound can participate in hydrosilylation reactions with alkenes and alkynes, leading to the formation of silylalkenes and silylalkynes.
Epoxide Ring-Opening: The epoxy group in this compound can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Substitution Reactions: This compound can also undergo substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Hydrosilylation: Typically involves the use of platinum or palladium catalysts under mild conditions.
Epoxide Ring-Opening: Common reagents include amines, alcohols, and thiols, often in the presence of a base or acid catalyst.
Substitution Reactions: Reagents such as halides and other electrophiles are used, often under mild conditions.
Major Products Formed
Hydrosilylation: Produces silylalkenes and silylalkynes.
Epoxide Ring-Opening: Results in the formation of various functionalized silanes.
Substitution Reactions: Leads to the formation of substituted silanes.
Aplicaciones Científicas De Investigación
Glycidyl silane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent and adhesion promoter in the synthesis of hybrid materials.
Biology: Employed in the development of biosensors and other diagnostic tools.
Medicine: Utilized in the preparation of drug delivery systems and tissue engineering scaffolds.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of glycidyl silane involves its ability to form covalent bonds with various substrates through its epoxy and silane groups. The epoxy group can undergo ring-opening reactions with nucleophiles, while the silane group can form strong bonds with inorganic surfaces such as glass and metal . This dual functionality allows this compound to act as an effective coupling agent and adhesion promoter.
Comparación Con Compuestos Similares
Glycidyl silane can be compared with other similar compounds, such as:
(3-Glycidyloxypropyl)triethoxysilane: Similar structure but with ethoxy groups instead of methoxy groups.
(3-Glycidyloxypropyl)methyldiethoxysilane: Contains a methyl group in addition to ethoxy groups.
(3-Glycidyloxypropyl)dimethylethoxysilane: Contains two methyl groups and one ethoxy group.
These compounds share similar reactivity and applications but differ in their specific functional groups, which can influence their reactivity and compatibility with different substrates.
Propiedades
Fórmula molecular |
C3H5OSi |
|---|---|
Peso molecular |
85.16 g/mol |
InChI |
InChI=1S/C3H5OSi/c5-2-3-1-4-3/h3H,1-2H2 |
Clave InChI |
SHHGHQXPESZCQA-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)C[Si] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione](/img/structure/B14292152.png)
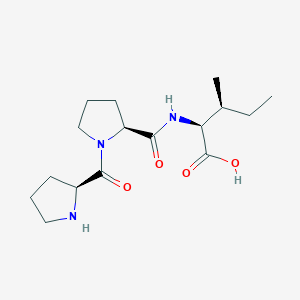
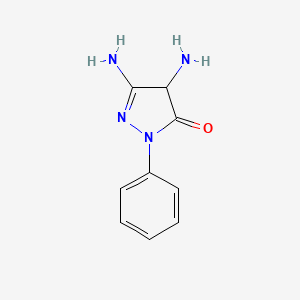
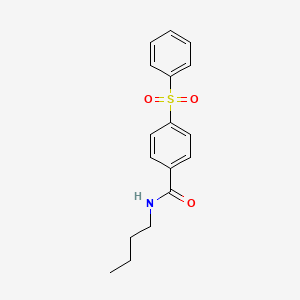
![2-[2-(2-Iodoethoxy)ethoxy]ethyl 4-formylbenzoate](/img/structure/B14292166.png)

